molecular formula C14H21NO2 B4513913 N-butyl-2-(3-methylphenoxy)propanamide

N-butyl-2-(3-methylphenoxy)propanamide

Cat. No.: B4513913
M. Wt: 235.32 g/mol
InChI Key: NGHSBNQFRBFELQ-UHFFFAOYSA-N
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Description

N-Butyl-2-(3-methylphenoxy)propanamide is a propanamide derivative characterized by a butyl group attached to the amide nitrogen and a 3-methylphenoxy substituent on the α-carbon of the propanamide backbone. Propanamide derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their tunable substituents and reactivity .

Properties

IUPAC Name

N-butyl-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-5-9-15-14(16)12(3)17-13-8-6-7-11(2)10-13/h6-8,10,12H,4-5,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSBNQFRBFELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-methylphenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 2-bromopropanoic acid to form 2-(3-methylphenoxy)propanoic acid. This intermediate is then reacted with butylamine under appropriate conditions to yield the desired product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-butyl-2-(3-methylphenoxy)propanamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the 3-methylphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-butyl-2-(3-methylphenoxy)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N-butyl-2-(3-methylphenoxy)propanamide with structurally related propanamide derivatives:

Compound Name R1 (Amide Substituent) R2 (α-Carbon Substituent) Molecular Weight (g/mol) logP* Key Properties/Activities References
This compound Butyl (C₄H₉) 3-Methylphenoxy (C₇H₇O) ~235 (estimated) ~3.5† Not reported; inferred lipophilicity N/A
N-Butyl-2-(4-chlorophenyl)propanamide Butyl 4-Chlorophenyl (C₆H₄Cl) 255.7 ~3.8 Synthetic intermediate; Ni-catalyzed arylation substrate
Phenampromide Phenyl 1-Piperidinylpropyl 274.4 2.8 Narcotic analgesic; enantiomer-dependent efficacy
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Methylcarbamothioyl 5-Chloropyridin-2-ylamino 302.8 N/A Antioxidant, antibacterial
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(phenyl)thio]propanamide 5,6-Methylenedioxybenzothiazole Phenylthio ~360 (estimated) N/A Anticancer potential (benzothiazole core)

*Calculated or estimated using fragment-based methods (e.g., Hansch approach).
†Estimated based on butyl and aromatic substituent contributions.

Key Observations:
  • Substituent Effects: The 3-methylphenoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in N-butyl-2-(4-chlorophenyl)propanamide . This difference may influence reactivity in metal-catalyzed reactions or binding to biological targets. Butyl vs.

Physicochemical Properties

  • Melting Points : Analogous propanamides exhibit melting points influenced by crystallinity and hydrogen bonding. For example, citrate-capped LCMO-propanamide hybrids show distinct melting points due to structural modifications .
  • logP Trends : Butyl-substituted propanamides (e.g., estimated logP ~3.5–3.8) are more lipophilic than derivatives with shorter alkyl chains, aligning with Phenampromide’s logP (2.8) and its analgesic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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